Cas no 1882445-66-0 (3-[(Oxan-4-yloxy)methoxy]azetidine)
![3-[(Oxan-4-yloxy)methoxy]azetidine structure](https://www.kuujia.com/scimg/cas/1882445-66-0x500.png)
3-[(Oxan-4-yloxy)methoxy]azetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-[(oxan-4-yloxy)methoxy]azetidine
- EN300-1146323
- 1882445-66-0
- 3-[(Oxan-4-yloxy)methoxy]azetidine
-
- Inchi: 1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2
- InChI Key: AHSVMKUNMFNSFD-UHFFFAOYSA-N
- SMILES: O(COC1CCOCC1)C1CNC1
Computed Properties
- Exact Mass: 187.12084340g/mol
- Monoisotopic Mass: 187.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 39.7Ų
3-[(Oxan-4-yloxy)methoxy]azetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146323-0.1g |
3-[(oxan-4-yloxy)methoxy]azetidine |
1882445-66-0 | 0.1g |
$1269.0 | 2023-06-09 | ||
Enamine | EN300-1146323-2.5g |
3-[(oxan-4-yloxy)methoxy]azetidine |
1882445-66-0 | 2.5g |
$2828.0 | 2023-06-09 | ||
Enamine | EN300-1146323-0.05g |
3-[(oxan-4-yloxy)methoxy]azetidine |
1882445-66-0 | 0.05g |
$1212.0 | 2023-06-09 | ||
Enamine | EN300-1146323-1.0g |
3-[(oxan-4-yloxy)methoxy]azetidine |
1882445-66-0 | 1g |
$1442.0 | 2023-06-09 | ||
Enamine | EN300-1146323-10.0g |
3-[(oxan-4-yloxy)methoxy]azetidine |
1882445-66-0 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1146323-0.25g |
3-[(oxan-4-yloxy)methoxy]azetidine |
1882445-66-0 | 0.25g |
$1328.0 | 2023-06-09 | ||
Enamine | EN300-1146323-0.5g |
3-[(oxan-4-yloxy)methoxy]azetidine |
1882445-66-0 | 0.5g |
$1385.0 | 2023-06-09 | ||
Enamine | EN300-1146323-5.0g |
3-[(oxan-4-yloxy)methoxy]azetidine |
1882445-66-0 | 5g |
$4184.0 | 2023-06-09 |
3-[(Oxan-4-yloxy)methoxy]azetidine Related Literature
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on 3-[(Oxan-4-yloxy)methoxy]azetidine
Comprehensive Overview of 3-[(Oxan-4-yloxy)methoxy]azetidine (CAS No. 1882445-66-0): Properties, Applications, and Industry Trends
3-[(Oxan-4-yloxy)methoxy]azetidine (CAS No. 1882445-66-0) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This azetidine derivative, characterized by its oxan-4-yloxy methoxy substitution, offers versatile reactivity, making it a valuable intermediate in modern synthetic chemistry. The compound's molecular framework combines the rigidity of an azetidine ring with the flexibility of an ether-linked tetrahydropyran moiety, enabling tailored modifications for targeted applications.
In recent years, the demand for azetidine-based building blocks like 3-[(Oxan-4-yloxy)methoxy]azetidine has surged, driven by their prominence in drug discovery. Pharmaceutical researchers particularly value this compound for its potential to improve bioavailability and metabolic stability in small-molecule therapeutics. The oxan-4-yloxy group serves as a protective moiety or a polarity modulator, addressing common challenges in CNS drug development—a hot topic in 2024 as the industry seeks blood-brain barrier penetrant compounds for neurodegenerative diseases.
The synthesis of CAS 1882445-66-0 typically involves multi-step protocols starting from azetidine precursors, with careful optimization to control stereochemistry—a critical factor given the growing emphasis on chiral drug intermediates. Analytical characterization via NMR and LC-MS confirms the compound's high purity (>98%), meeting stringent requirements for preclinical studies. Notably, its stability under physiological pH conditions makes it suitable for prodrug design, aligning with current trends in targeted drug delivery systems.
Beyond pharmaceuticals, 3-[(Oxan-4-yloxy)methoxy]azetidine finds utility in material science, where its bifunctional nature facilitates polymer modifications. The compound's ether linkages contribute to enhanced solubility in organic matrices, addressing formulation challenges in advanced material engineering—a sector experiencing rapid growth due to renewable energy applications. Researchers are also exploring its role in ligand design for catalytic systems, capitalizing on the azetidine ring's coordination properties.
From a commercial perspective, suppliers of CAS 1882445-66-0 emphasize scalable production methods to meet rising demand, with particular focus on green chemistry principles. This aligns with 2024's industry priorities, where sustainable synthetic routes and atom economy dominate discussions. The compound's shelf stability and compatibility with standard storage conditions (typically 2-8°C under inert atmosphere) further enhance its practicality for industrial applications.
Ongoing research explores novel derivatives of 3-[(Oxan-4-yloxy)methoxy]azetidine, particularly for kinase inhibitor development—a trending focus area in oncology research. Its structural motifs show promise in addressing drug resistance mechanisms, a persistent challenge in cancer therapeutics. Additionally, the compound's potential in peptide mimetics design attracts attention from both academic and industrial labs investigating next-generation biologics.
Quality control protocols for 1882445-66-0 involve rigorous HPLC purity analysis and residual solvent monitoring, reflecting the compound's use in GMP environments. Regulatory databases show increasing patent filings incorporating this azetidine derivative, signaling its growing importance in intellectual property landscapes. As computational chemistry advances, in silico modeling of this compound's conformational behavior provides deeper insights for structure-activity relationship studies.
The global market for azetidine intermediates like 3-[(Oxan-4-yloxy)methoxy]azetidine is projected to expand significantly, driven by pharmaceutical R&D investments in North America and Asia-Pacific regions. Current literature highlights its compatibility with continuous flow chemistry systems—a technological advancement gaining traction for process intensification. This positions the compound favorably for future industrial-scale applications where efficiency and reproducibility are paramount.
1882445-66-0 (3-[(Oxan-4-yloxy)methoxy]azetidine) Related Products
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 42464-96-0(NNMTi)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)



